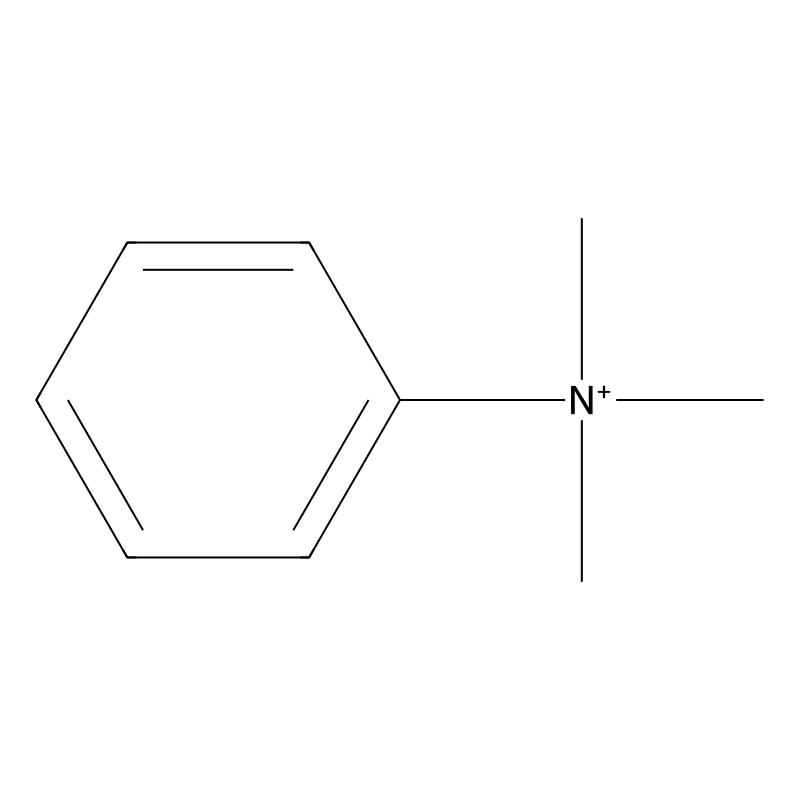

Phenyltrimethylammonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phenyltrimethylammonium is a quaternary ammonium compound characterized by its three methyl groups attached to a nitrogen atom, along with a phenyl group. The most common form is Phenyltrimethylammonium chloride, which is a white crystalline solid soluble in water and organic solvents. This compound is notable for its role as a phase transfer catalyst and its applications in organic synthesis, particularly in electrophilic addition reactions.

- Nucleophilic Substitution Reactions: The chloride ion can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Electrophilic Addition Reactions: It acts as a reagent in the electrophilic addition of alkenes, where it helps introduce new functional groups into organic molecules.

- Oxidation and Reduction Reactions: Although not primarily an oxidizing agent, it can serve as a phase transfer catalyst in redox processes.

The versatility of Phenyltrimethylammonium chloride makes it valuable in synthetic organic chemistry, where it aids in the formation of complex structures from simpler precursors .

Phenyltrimethylammonium exhibits notable biological activity, particularly in its ability to inhibit DNA and RNA replication by targeting polymerases. This inhibition can impact various biochemical pathways, making it relevant in studies related to cellular biology and pharmacology. Furthermore, when alloyed with perovskite materials, it enhances charge transport and stability, which is crucial for developing efficient optoelectronic devices .

The synthesis of Phenyltrimethylammonium typically involves:

- Reaction of Trimethylamine with Phenyl Halide: Trimethylamine reacts with a phenyl halide (such as phenyl iodide) to form an intermediate.

- Addition of Hydrochloric Acid: Hydrochloric acid is added to the intermediate to yield Phenyltrimethylammonium chloride.

This method can be optimized for large-scale production while ensuring high yield and purity .

Phenyltrimethylammonium finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for electrophilic additions and other transformations.

- Catalysis: Acts as a phase transfer catalyst, facilitating reactions between immiscible phases.

- Material Science: Enhances the stability and performance of perovskite solar cells by improving charge transport properties .

Studies on Phenyltrimethylammonium have shown its effectiveness in various chemical interactions:

- It has been utilized in methylation reactions where it serves as a source of methyl groups for C(sp²)-H bond activation.

- Its interaction with other reagents can lead to significant transformations in organic compounds, demonstrating its utility in synthetic pathways .

Phenyltrimethylammonium shares similarities with other quaternary ammonium compounds but possesses unique properties that set it apart. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyltrimethylammonium bromide | Quaternary Ammonium Salt | Used for methylation reactions; good solubility |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Higher lipophilicity; used in phase transfer catalysis |

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Larger alkyl groups; often used in ionic liquid studies |

| Trimethylbenzylammonium chloride | Quaternary Ammonium Salt | Similar reactivity but different steric properties |

The uniqueness of Phenyltrimethylammonium lies in its specific applications in organic synthesis and material science, particularly its role in enhancing the stability of perovskite solar cells and facilitating complex organic transformations .

XLogP3

UNII

Related CAS

16056-11-4 (bromide)

16093-66-6 (benzenesulfonate)

1899-02-1 (hydroxide)

4207-56-1 (tribromide)

51931-01-2 (tosylate)

98-04-4 (iodide)